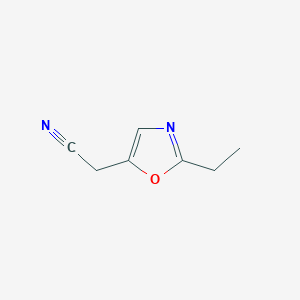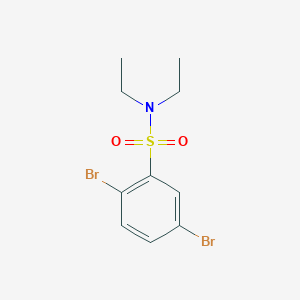![molecular formula C14H19NO3 B2495104 6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one CAS No. 2319805-99-5](/img/structure/B2495104.png)
6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one is a synthetic organic compound with a morpholine ring structure. This compound is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to the morpholine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one typically involves the reaction of benzyloxyacetaldehyde with 5,5-dimethylmorpholine-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and distillation, to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under appropriate conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may interact with enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites of target molecules, thereby exerting its effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
- 6-Benzyloxy-5-(dimethyl-(1,3)dioxolan-4-yl)-dimethyl-4H-furo(2,3-D)(1,3)dioxole
Uniqueness
6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one is unique due to its specific morpholine ring structure combined with the benzyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
5,5-dimethyl-6-(phenylmethoxymethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2)12(18-10-13(16)15-14)9-17-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOHNUMRMLJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCC(=O)N1)COCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2495024.png)



![3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2495030.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)
![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2495036.png)
![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)



![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
